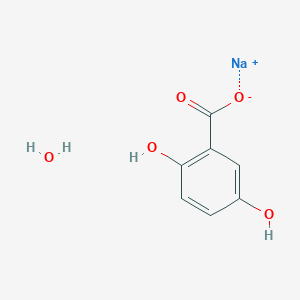
N-(sec-Butyl)-N-(2-thienylmethyl)propane-1,3-diamine
Übersicht
Beschreibung
N-(sec-Butyl)-N-(2-thienylmethyl)propane-1,3-diamine (also known as SBT-2) is an organic compound with a variety of applications in the fields of chemistry and biochemistry. SBT-2 is a tertiary amine that is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It has also been used as a fluorescent probe for the detection of thiols in biological systems.
Wissenschaftliche Forschungsanwendungen
Strong Hydrogen Bonded Molecular Interactions
Studies have shown that diamines, including propane-1,3-diamine, form strong hydrogen-bonded molecular interactions with sulfuric acid, which are crucial in atmospheric chemistry. This interaction is significant for the formation of new particles in the atmosphere, indicating potential applications in understanding and possibly mitigating air pollution and climate change effects (Elm et al., 2016).
Structural Chemistry
Diamines serve as key components in the formation of complex molecular structures. For instance, propane-1,3-diamine has been used to synthesize various compounds, showing its versatility in creating diverse molecular architectures. This is exemplified in the study of N,N'-Bis(2-methoxybenzylidene) adducts, where the compound's ability to form crystallographically characterized homologous compounds underscores its utility in materials science and engineering (Reglinski et al., 2004).
Solid-Phase Combinatorial Chemistry
Propane-1,3-diamine has been utilized in the synthesis of pentaerythrityltetramine scaffolds, highlighting its application in solid-phase combinatorial chemistry. This research demonstrates the compound's potential in synthesizing branched structures containing different amino acids or peptides, thereby contributing to the development of new pharmaceuticals and materials (Virta et al., 2004).
CO2 Capture
Diamines, including propane-1,3-diamine, have been explored for their application in CO2 capture. The study of their acid-base properties and their ability to form bicarbonate upon reacting with CO2 suggests potential uses in post-combustion CO2 capture technologies, which is crucial for reducing greenhouse gas emissions (Xiao et al., 2020).
Eigenschaften
IUPAC Name |
N'-butan-2-yl-N'-(thiophen-2-ylmethyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2S/c1-3-11(2)14(8-5-7-13)10-12-6-4-9-15-12/h4,6,9,11H,3,5,7-8,10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBXHGRUMLNCFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CCCN)CC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride](/img/structure/B1438424.png)


![N-{1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine](/img/structure/B1438428.png)





![9-amino-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1438438.png)


